(2S,3R)-2,3-dimethylpentanal

Catalog No.
S13248161
CAS No.
1821723-09-4
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-2,3-dimethylpentanal

CAS Number

1821723-09-4

Product Name

(2S,3R)-2,3-dimethylpentanal

IUPAC Name

(2S,3R)-2,3-dimethylpentanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1

InChI Key

BOHKXQAJUVXBDQ-RNFRBKRXSA-N

Canonical SMILES

CCC(C)C(C)C=O

Isomeric SMILES

CC[C@@H](C)[C@H](C)C=O

(2S,3R)-2,3-dimethylpentanal is a chiral aldehyde characterized by its molecular formula C7H14OC_7H_{14}O and a molecular weight of 114.19 g/mol. This compound features a pentanal backbone with two methyl groups located at the second and third carbon positions, contributing to its unique stereochemistry. The compound exists as a colorless liquid at room temperature and is known for its distinctive odor, which is often described as fruity or sweet. Its structure can be represented using various notations, including the InChI Key BOHKXQAJUVXBDQ-RNFRBKRXSA-N and SMILES notation CCC(C)C(C)C=O.

  • Oxidation: It can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to 2,3-dimethylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aldehyde group can undergo nucleophilic substitution reactions, allowing for the formation of derivatives such as oximes or alcohols.

These reactions make (2S,3R)-2,3-dimethylpentanal a valuable intermediate in organic synthesis.

Several methods exist for synthesizing (2S,3R)-2,3-dimethylpentanal:

  • Grignard Reaction: A common synthetic route involves reacting 3-methyl-2-pentanone with a Grignard reagent like methylmagnesium bromide.
  • Aldol Condensation: Another method includes an aldol condensation reaction where 3-methyl-2-pentanone condenses with formaldehyde in the presence of a base, followed by dehydration and hydrogenation.
  • Condensation Reaction: This method involves reacting 3-methyl-2-pentanone with alpha-haloacetate under strong alkali conditions to generate an epoxy carboxylic ester .

Industrial production typically favors large-scale Grignard reactions due to their efficiency and high yield.

(2S,3R)-2,3-dimethylpentanal has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Flavoring and Fragrance: Due to its pleasant aroma, it is utilized in the food and cosmetic industries as a flavoring agent or fragrance component.
  • Pharmaceuticals: Research is being conducted on its derivatives for potential therapeutic uses .

(2S,3R)-2,3-dimethylpentanal shares structural similarities with several other compounds:

Compound NameStructure CharacteristicsUnique Features
2,3-DimethylbutanalShorter carbon chain (5 carbons total)Less sterically hindered than pentanal
2,3-DimethylhexanalLonger carbon chain (7 carbons total)Increased hydrophobicity due to longer chain
2,3-DimethylpentaneHydrocarbon without aldehyde groupLacks reactivity associated with carbonyl group

Uniqueness

The presence of the aldehyde functional group in (2S,3R)-2,3-dimethylpentanal imparts unique reactivity compared to its hydrocarbon analogs. Its specific stereochemical configuration allows for distinctive reactivity patterns that are beneficial in organic synthesis and potential biological applications .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

UNII

R3PMT5JNU3
W7DBJ5A7YU

Dates

Modify: 2024-08-10

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